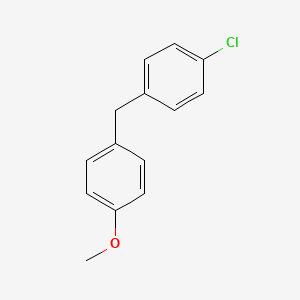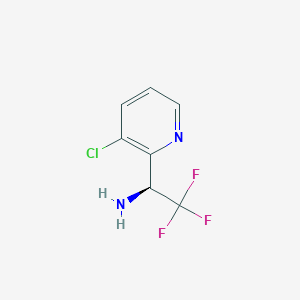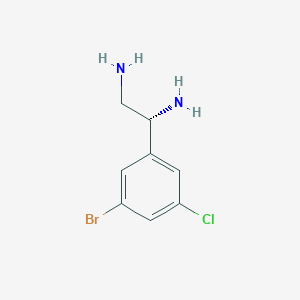
2-(Methoxymethyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2 It features a cyclohexanone ring substituted with a methoxymethyl group at the second position
Synthetic Routes and Reaction Conditions:
Methoxymethylation of Cyclohexanone: One common method involves the methoxymethylation of cyclohexanone. This can be achieved by reacting cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methoxymethyl magnesium bromide) reacts with cyclohexanone to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxymethyl group can be substituted by other functional groups through nucleophilic substitution reactions. Reagents like hydrobromic acid can facilitate this process.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-(Methoxymethyl)cyclohexanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)cyclohexanone in biological systems involves its interaction with cellular enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets, such as enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Cyclohexanone: The parent compound, lacking the methoxymethyl group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Methoxycyclohexanone: Similar but with a methoxy group directly attached to the cyclohexanone ring.
Uniqueness: 2-(Methoxymethyl)cyclohexanone is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and enhanced solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
58173-92-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(methoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-4-2-3-5-8(7)9/h7H,2-6H2,1H3 |
InChI Key |
ISLGGTSUDYDVRI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


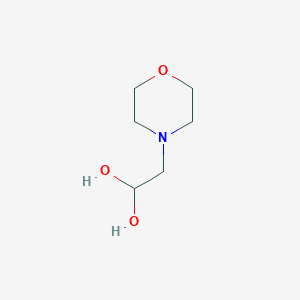
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
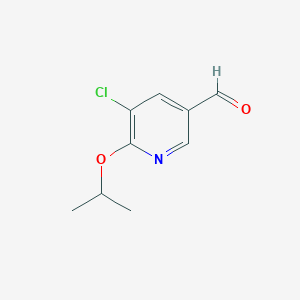
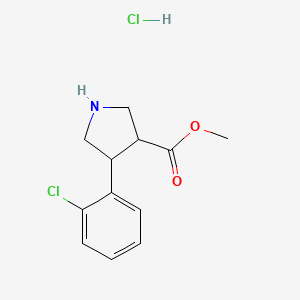


![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)


